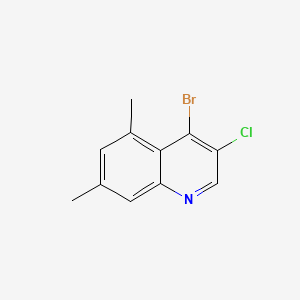

4-Bromo-3-chloro-5,7-dimethylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1209881-68-4 |

|---|---|

Molecular Formula |

C11H9BrClN |

Molecular Weight |

270.554 |

IUPAC Name |

4-bromo-3-chloro-5,7-dimethylquinoline |

InChI |

InChI=1S/C11H9BrClN/c1-6-3-7(2)10-9(4-6)14-5-8(13)11(10)12/h3-5H,1-2H3 |

InChI Key |

IMQBTEXHNIUFMH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)N=CC(=C2Br)Cl)C |

Synonyms |

4-Bromo-3-chloro-5,7-dimethylquinoline |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Functionalization of 4-Bromo-3-chloro-5,7-dimethylquinoline

[1]

Executive Summary & Structural Significance

Target Molecule: 4-Bromo-3-chloro-5,7-dimethylquinoline Core Scaffold: Quinoline (Benzo[b]pyridine) Key Features:

-

Differential Halogen Reactivity: The C4-Bromine bond is significantly more labile toward oxidative addition (Pd⁰) than the C3-Chlorine bond, enabling sequential, regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

-

Steric Environment: The C5-methyl group exerts peri-strain on the C4-position, potentially influencing the kinetics of nucleophilic displacement and metal-catalyzed cycles.[1]

-

Lipophilicity: The 5,7-dimethyl pattern increases logP, enhancing membrane permeability in potential bioactive analogs compared to the unsubstituted parent heterocycle.

Retrosynthetic Analysis

The most robust route to the 4-bromo-3-chloro-5,7-dimethylquinoline scaffold utilizes the Gould-Jacobs reaction to build the pyridine ring fused to a 3,5-dimethylbenzene core.[1] This is followed by electrophilic chlorination and nucleophilic bromodehydroxylation.

Logical Pathway

-

Disconnection: C4–Br and C3–Cl bonds.

-

Precursor: 3-Chloro-5,7-dimethylquinolin-4(1H)-one.[1]

-

Core Synthesis: Cyclization of diethyl 2-((3,5-dimethylphenylamino)methylene)malonate.

-

Starting Material: 3,5-Dimethylaniline (symmetric, preventing regioisomeric mixtures during cyclization).

Detailed Experimental Protocols

Note: The following protocols are synthesized from standard methodologies for quinoline functionalization. All reactions must be performed in a fume hood.

Step 1: Scaffold Construction (Gould-Jacobs Protocol)

Objective: Synthesis of 5,7-dimethylquinolin-4(1H)-one.[1]

-

Condensation:

-

Charge a round-bottom flask with 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat to 110–120°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation to drive the equilibrium.[1]

-

Checkpoint: The mixture solidifies upon cooling, yielding the enamine intermediate. Recrystallize from hexane/ethanol if necessary.[1]

-

-

Cyclization:

-

Add the crude enamine to boiling diphenyl ether (Dowtherm A) at 250°C.

-

Critical Control: Rapid addition to high heat is required to favor kinetic cyclization over decomposition.[1]

-

Maintain reflux for 30–60 minutes.[1]

-

Cool to room temperature.[1][2][3][4] Dilute with hexane to precipitate the product. Filter and wash with acetone.

-

Hydrolysis/Decarboxylation: Reflux the resulting ester in 10% NaOH, acidify to precipitate the acid, then heat the solid (neat) to 250°C to decarboxylate, yielding 5,7-dimethylquinolin-4(1H)-one .

-

Step 2: C3-Regioselective Chlorination

Objective: Introduction of the chlorine atom at the electron-rich C3 position.[1]

-

Reagents: 5,7-Dimethylquinolin-4(1H)-one (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetic Acid (glacial).[1]

-

Procedure:

-

Dissolve the quinolone in glacial acetic acid (0.5 M concentration).

-

Add NCS portion-wise at room temperature.[1]

-

Heat to 60°C for 3 hours. The C3 position is activated by the adjacent carbonyl/enol, ensuring exclusive chlorination over the benzene ring.

-

Pour into ice water. The precipitate is 3-chloro-5,7-dimethylquinolin-4(1H)-one .[1]

-

Validation: 1H NMR should show the disappearance of the C3-H doublet (approx.[1] 6.0–6.3 ppm).

-

Step 3: C4-Bromodehydroxylation (The Critical Step)

Objective: Conversion of the carbonyl oxygen to a bromine atom.

-

Reagents: 3-Chloro-5,7-dimethylquinolin-4(1H)-one, Phosphorus Oxybromide (POBr₃).[1]

-

Procedure:

-

Place the dry quinolone (1.0 eq) in a flask under Argon.

-

Add solid POBr₃ (1.5 eq). Safety: POBr₃ reacts violently with moisture.[1]

-

(Optional) Add a catalytic amount of DMF to form the Vilsmeier-like active species.

-

Heat the neat mixture (or in toluene/DCE) to 140°C (melt) for 2–4 hours.

-

Quenching (Hazardous): Cool to 0°C. Slowly pour onto crushed ice/NaHCO₃. Do not add water to the reaction flask.

-

Extract with Dichloromethane (DCM). Dry over MgSO₄.[1]

-

Purify via flash chromatography (Hexane/EtOAc).

-

Analytical Profile & Characterization

To ensure trustworthiness, the isolated compound must be validated against these predicted spectral parameters.

Predicted Data Table

| Property | Value / Range | Notes |

| Formula | C₁₁H₉BrClN | MW: 270.55 g/mol |

| Appearance | Off-white to pale yellow solid | Typical for haloquinolines |

| ¹H NMR (CDCl₃) | δ 8.85 (s, 1H, H2) | Deshielded by adjacent N and Cl |

| δ 7.80 (s, 1H, H8) | ||

| δ 7.35 (s, 1H, H6) | ||

| δ 2.90 (s, 3H, C5-Me) | Downfield due to peri-effect of Br | |

| δ 2.50 (s, 3H, C7-Me) | ||

| ¹³C NMR | ~150 (C2), ~140 (C4), ~128 (C3) | C4 is shifted by Br; C3 by Cl |

| Mass Spec (ESI) | [M+H]⁺ 270, 272, 274 | Distinct Br/Cl isotope pattern (approx 3:4:[5][6][7][8]1) |

Interpretation:

-

H2 Singlet: The presence of a sharp singlet at ~8.8 ppm confirms the pyridine ring is intact and substituted at C3 and C4.

-

C5-Methyl Shift: The methyl group at C5 will appear slightly more downfield than typical aryl methyls due to the "peri-interaction" with the bulky Bromine at C4.[1]

Reactivity & Applications (Chemoselectivity)

The utility of 4-Bromo-3-chloro-5,7-dimethylquinoline lies in its ability to undergo sequential cross-coupling.[1] The C4-Br bond is chemically distinct from the C3-Cl bond.[1]

Mechanistic Selectivity[1][6]

-

C4-Br (Site A): The C4 position is more electron-deficient (para to Nitrogen) and the C-Br bond is weaker (BDE ~68 kcal/mol) than C-Cl (BDE ~81 kcal/mol).[1] Pd(0) inserts here first.

-

C3-Cl (Site B): Sterically hindered and electronically less activated.[1] Requires specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) and higher temperatures.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[9] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[1] (Foundational text on Quinoline reactivity and electrophilic substitution patterns).

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Detailed mechanism of Gould-Jacobs and Vilsmeier-Haack).[1]

-

Lutz, R. E., et al. (1946). "Antimalarials. 7-Chloro-4-hydroxyquinoline derivatives." Journal of the American Chemical Society, 68(9), 1813-1819. (Protocol for POBr3/POCl3 halogenation of 4-hydroxyquinolines). Link

- Mitchell, E. A., et al. (2012). "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." BenchChem Technical Notes. (Context for halogen selectivity).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 6. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Gould-Jacobs Reaction [drugfuture.com]

5,7-dimethylquinoline derivatives properties and applications

An In-depth Technical Guide to the Properties and Applications of 5,7-Dimethylquinoline Derivatives

Executive Summary

The quinoline scaffold is a cornerstone in medicinal and materials chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically and industrially significant compounds.[1] This guide focuses on the 5,7-dimethylquinoline framework, a specific substitution pattern that modulates the electronic and steric properties of the parent molecule, leading to unique characteristics. We will explore the synthetic pathways to access these derivatives, delineate their physicochemical and spectroscopic properties, and provide a comprehensive overview of their applications, ranging from oncology and infectious diseases to advanced materials science and industrial processes. This document is intended for researchers and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.

The 5,7-Dimethylquinoline Core: A Structural Perspective

The introduction of two methyl groups at the 5- and 7-positions of the quinoline ring system has profound implications for the molecule's behavior. These electron-donating groups increase the electron density of the benzene portion of the scaffold, which can influence its reactivity and intermolecular interactions. Sterically, the methyl groups can direct the binding orientation of the molecule with biological targets or influence crystal packing in solid-state materials. This unique combination of electronic and steric effects makes 5,7-dimethylquinoline a versatile platform for developing novel functional molecules.

Synthesis of 5,7-Dimethylquinoline Derivatives

The construction of the 5,7-dimethylquinoline core is well-rooted in classic organic chemistry reactions. The choice of synthesis is often dictated by the desired substitution pattern on the pyridine ring. The most common and versatile approaches start with 3,5-dimethylaniline.

Key Synthetic Methodologies

-

Skraup Synthesis: A robust and traditional method involving the reaction of 3,5-dimethylaniline with glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid.[2] This one-pot reaction is effective for producing the core 5,7-dimethylquinoline structure.

-

Combes Synthesis: This acid-catalyzed reaction of 3,5-dimethylaniline with a β-diketone is a powerful method for generating a variety of substituted quinolines.[1] The choice of β-diketone directly determines the substituents at the 2- and 4-positions of the resulting quinoline.

-

Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of an aniline with a β-ketoester, which can be adapted to produce 2-hydroxy or 4-hydroxy-5,7-dimethylquinoline derivatives (quinolones).[1]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing functionalized 5,7-dimethylquinoline derivatives, starting from the readily available 3,5-dimethylaniline.

Caption: Generalized workflow for the synthesis of 5,7-dimethylquinoline derivatives.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of the 5,7-dimethylquinoline core is essential for predicting its behavior in various systems. While experimental data for every derivative is unique, we can predict key properties for a representative structure like 5,7-dimethyl-8-quinolinol based on computational models.[3]

Table 1: Predicted Physicochemical Properties of 5,7-Dimethyl-8-quinolinol

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~173.22 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) profile. |

| XLogP3 | 2.5 | Indicates lipophilicity, which is critical for membrane permeability and bioavailability.[3] |

| Hydrogen Bond Donor Count | 1 | Affects solubility and potential for specific interactions with biological targets.[3] |

| Hydrogen Bond Acceptor Count | 2 | Influences polarity and receptor binding capabilities.[3] |

| Topological Polar Surface Area | 33.1 Ų | Relates to drug transport properties and blood-brain barrier penetration.[3] |

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure of newly synthesized derivatives.

-

NMR Spectroscopy: ¹H NMR is crucial for confirming the substitution pattern. Protons on the quinoline ring have characteristic chemical shifts, and the methyl groups at positions 5 and 7 will appear as distinct singlets in the aromatic region (typically δ 2.3-2.5 ppm). ¹³C NMR provides confirmation of the carbon skeleton.[2]

-

FT-IR Spectroscopy: Key vibrational frequencies include C=N stretching within the quinoline ring (~1500-1580 cm⁻¹) and C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹).[4]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.[2]

Applications of 5,7-Dimethylquinoline Derivatives

The unique properties of the 5,7-dimethylquinoline scaffold have led to its exploration in a wide array of scientific and industrial fields.

Medicinal Chemistry

The quinoline motif is a privileged scaffold in drug discovery, and 5,7-dimethyl substituted analogs are no exception.[1][5]

Anticancer Activity: Numerous quinoline derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[6][7] Their mechanisms are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer.

-

Mechanism of Action: A key pathway often targeted is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8] Certain quinoline derivatives can inhibit kinases within this pathway, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).[8][9] Other reported mechanisms include the inhibition of tubulin polymerization, which disrupts the cytoskeleton and halts cell division.[6][8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Antimicrobial and Antimalarial Activity: The quinoline core is central to many antimicrobial and antimalarial drugs.[1][5][10] Fluoroquinolone antibiotics, for example, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8] In malaria, 4-aminoquinoline derivatives like chloroquine work by interfering with the parasite's ability to detoxify heme within its food vacuole, leading to a buildup of toxic heme and parasite death.[11] Derivatives of 5,7-dimethylquinoline have been investigated for similar activities, showing promise against various bacterial, fungal, and parasitic strains.[12][13][14]

Materials Science: Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are valuable materials in the field of organic electronics, particularly for OLEDs. Their rigid, planar aromatic structure and tunable electronic properties make them excellent candidates for use as emitters or host materials.[15] Compounds like tris-(8-hydroxyquinolinato)aluminum (Alq3) are benchmark materials in OLED technology.[16] 5,7-disubstituted quinoline derivatives have been synthesized and investigated for their fluorescence properties, with some showing potential for use as efficient blue fluorescent emitters in OLED devices.[15][17] Their thermal stability and ability to form stable amorphous films are key advantages in device fabrication.

Industrial Chemistry: Corrosion Inhibition

In industrial settings, protecting metals from corrosion in acidic environments is a major challenge. Organic molecules containing heteroatoms and π-electrons, such as quinoline derivatives, are effective corrosion inhibitors.[18][19]

-

Mechanism of Action: 5,7-dimethylquinoline derivatives can adsorb onto the metal surface (e.g., mild steel) in an acidic medium.[20] The nitrogen atom and the π-electrons of the aromatic system donate electron density to the vacant d-orbitals of the metal atoms, forming a coordinate bond. This creates a protective film that acts as a barrier, isolating the metal from the corrosive environment and suppressing both anodic and cathodic reactions.[18][20]

Key Experimental Protocols

Protocol 1: Combes Synthesis of a 2,4,5,7-Tetramethylquinoline

This protocol describes a representative synthesis of a substituted 5,7-dimethylquinoline derivative.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and acetylacetone (a β-diketone, 1.1 eq).

-

Acid Catalyst: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath.

-

Reaction: Heat the mixture to 110-120 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide (NaOH) until the pH is ~8-9. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,4,5,7-tetramethylquinoline.

-

Characterization: Confirm the structure of the final product using NMR, FT-IR, and Mass Spectrometry.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, human breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5,7-dimethylquinoline test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

5,7-Dimethylquinoline derivatives represent a robust and highly adaptable chemical scaffold with demonstrated utility across multiple scientific disciplines. Their straightforward synthesis and the tunability of their steric and electronic properties have established them as valuable compounds in the development of anticancer agents, antimicrobial drugs, OLED materials, and corrosion inhibitors.

Future research should focus on expanding the chemical space of these derivatives through innovative synthetic methodologies, such as multicomponent reactions, to build diverse molecular libraries.[21] A deeper investigation into their mechanisms of action, particularly in complex biological systems, will be crucial for translating promising in vitro results into tangible therapeutic applications. In materials science, the rational design of novel 5,7-dimethylquinoline derivatives with tailored photophysical properties could lead to the next generation of highly efficient and stable OLED devices. The continued exploration of this versatile core structure promises to yield further breakthroughs in both medicine and technology.

References

Click to expand

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC. (n.d.).

- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.).

- An In-Depth Technical Guide to the Chemistry and Potential Applications of Dimethylquinolinols, with a Focus on the Hypothetical - Benchchem. (n.d.).

- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. (n.d.).

-

5,7-dimethyl-2,4-quinolinediol - C11H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 20, 2026, from [Link]

-

Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved February 20, 2026, from [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (2017, January 1). Retrieved February 20, 2026, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Retrieved February 20, 2026, from [Link]

-

Highly Efficient 7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-Benzo[8][22]Indeno[1,2-f]Quinoline Derivatives for Blue Fluorescent Organic Light-Emitting Diodes - PubMed. (2021, August 1). Retrieved February 20, 2026, from [Link]

-

Review on recent development of quinoline for anticancer activities. (2022, June 16). Retrieved February 20, 2026, from [Link]

-

Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine - PMC. (2007, May 12). Retrieved February 20, 2026, from [Link]

-

Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl - Indian Academy of Sciences. (n.d.). Retrieved February 20, 2026, from [Link]

-

Quinoline Derivatives as Promising Scaffolds for Antitubercular and antimicrobial activity. (n.d.). Retrieved February 20, 2026, from [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). Retrieved February 20, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27). Retrieved February 20, 2026, from [Link]

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (2019, March 15). Retrieved February 20, 2026, from [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Retrieved February 20, 2026, from [Link]

-

Quinoline and its derivatives as corrosion inhibitors: A review - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online. (2015, October 24). Retrieved February 20, 2026, from [Link]

-

5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved February 20, 2026, from [Link]

-

International Journal of Chemistry and Technology Production of organic light-emitting diode with fluorescence featured quinolin - DergiPark. (n.d.). Retrieved February 20, 2026, from [Link]

-

SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE Yukinori Nagao,* Katsuaki Hirota, Mizuho Tokumaru, and Kozo - LOCKSS. (2007, August 20). Retrieved February 20, 2026, from [Link]

-

Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

-

5,7-Dimethyl-8-quinolinol | C11H11NO | CID 762732 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

-

Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands - CSIRO Publishing. (2009, February 19). Retrieved February 20, 2026, from [Link]

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (n.d.). Retrieved February 20, 2026, from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium - International Journal of Electrochemical Science. (2010, November 1). Retrieved February 20, 2026, from [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20). Retrieved February 20, 2026, from [Link]

-

(PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations - ResearchGate. (2016, December 3). Retrieved February 20, 2026, from [Link]

-

An Alternative Host Material for Long-Lifespan Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence. (2017, March 23). Retrieved February 20, 2026, from [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

-

Preparation of 5,6,7,8-tetrahydroquinoline derivatives. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5,7-Dimethyl-8-quinolinol | C11H11NO | CID 762732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. papers.ssrn.com [papers.ssrn.com]

- 14. connectjournals.com [connectjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Highly Efficient 7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-Benzo[6,7]Indeno[1,2-f]Quinoline Derivatives for Blue Fluorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. electrochemsci.org [electrochemsci.org]

- 20. ias.ac.in [ias.ac.in]

- 21. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. scispace.com [scispace.com]

The 3-Chloro-4-Bromoquinoline Scaffold: A Linchpin for Targeted Therapeutics

This guide details the chemical utility and biological potential of the 3-chloro-4-bromoquinoline scaffold. It is designed for medicinal chemists and pharmacologists utilizing this specific di-halogenated core to synthesize bioactive libraries, particularly for kinase inhibition (Oncology) and anti-infective applications (Malaria/TB).

Executive Summary: The Structural Value Proposition

The 3-chloro-4-bromoquinoline scaffold is not a drug in itself but a "privileged intermediate." Its value lies in the orthogonal reactivity of its two halogen substituents.

-

Position 4 (Bromine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen. The bromine atom is a superior leaving group to chlorine, making this position the primary "entry point" for installing pharmacophores (e.g., anilines, piperazines).

-

Position 3 (Chlorine): Sterically crowded and electronically deactivated toward SNAr. It typically remains intact during C4-functionalization, serving as a critical bioisostere (mimicking methyl or cyano groups) that enhances metabolic stability and lipophilicity in the final drug candidate.

Structural Pharmacology & SAR Logic

The Kinase "Gatekeeper" Strategy (Oncology)

In the development of Type I and Type II kinase inhibitors (e.g., EGFR, Src, VEGFR), the quinoline core mimics the adenine ring of ATP.

-

The 4-Position (Aniline Tail): The SNAr displacement of the 4-Br allows for the attachment of solubilizing groups (e.g., fluoroanilines) that extend into the solvent-exposed region of the kinase.

-

The 3-Position (Hydrophobic Clamp): The 3-chloro substituent is critical. It is small enough to fit into the hydrophobic pocket near the "gatekeeper" residue (often Threonine or Methionine) but large enough to induce a twist in the molecule, improving selectivity over the native ATP.

Overcoming Resistance (Infectious Disease)

In antimalarial research, Plasmodium falciparum resistance to Chloroquine (CQ) is driven by the PfCRT transporter, which effluxes the drug.

-

Modulation: Derivatives synthesized from 3-chloro-4-bromoquinoline retain the 4-aminoquinoline pharmacophore essential for heme binding but introduce a 3-chloro group. This steric bulk interferes with the PfCRT binding interface, potentially resensitizing resistant strains.[1]

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Caption: Reactivity hierarchy showing the selective displacement of C4-Br followed by potential C3 functionalization.

Experimental Protocols

Protocol A: Chemo-selective SNAr Displacement (Synthesis of Kinase Inhibitor Precursors)

Objective: Selective substitution of the 4-bromo group with an aniline, retaining the 3-chloro group.

Materials:

-

3-Chloro-4-bromoquinoline (1.0 eq)

-

3-Chloro-4-fluoroaniline (1.1 eq) - Example Pharmacophore

-

Isopropanol (IPA) or Ethanol (Solvent)

-

HCl (catalytic, 4M in dioxane) - Optional, accelerates reaction

Methodology:

-

Dissolution: Dissolve 1.0 mmol of 3-chloro-4-bromoquinoline in 5 mL of dry isopropanol.

-

Addition: Add 1.1 mmol of the aniline derivative.

-

Reflux: Heat the mixture to reflux (85°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The 4-Br is displaced; the 3-Cl remains intact due to the lack of activation at the meta-position relative to nitrogen.

-

Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates.

-

Purification: Filter the precipitate and wash with cold ether. If no precipitate forms, evaporate solvent and purify via flash column chromatography (SiO2, MeOH/DCM gradient).

-

Validation: 1H NMR should show the loss of the C4 proton signal (if starting from quinoline) or shift in aromatic peaks, while the C3-Cl remains invisible but implied by the splitting pattern of C2-H (singlet or doublet with small coupling).

Protocol B: Biological Assay - In Vitro Kinase Inhibition (EGFR)

Objective: Validate the activity of the synthesized 4-amino-3-chloroquinoline derivative.

Reagents:

-

Recombinant EGFR kinase domain.

-

Poly(Glu,Tyr) substrate.

-

33P-ATP or Luciferase-based detection system (e.g., ADP-Glo).

Workflow:

-

Preparation: Prepare serial dilutions of the 3-chloro-4-aminoquinoline derivative in DMSO (Final conc. 0.1 nM to 10 µM).

-

Incubation: Mix kinase, substrate, and compound in reaction buffer (20 mM HEPES, 10 mM MgCl2). Incubate for 15 mins.

-

Initiation: Add ATP to initiate the phosphorylation reaction.

-

Termination: Stop reaction after 60 mins using EDTA or detection reagent.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

-

Success Metric: Potent inhibitors in this class typically show IC50 < 100 nM.

-

Comparative Biological Data

The following table highlights the impact of the 3-chloro substituent compared to the unsubstituted (3-H) analog in 4-anilinoquinoline kinase inhibitors (General Trends).

| Feature | 3-H Analog (Unsubstituted) | 3-Cl Analog (Target Scaffold) | Biological Impact |

| IC50 (EGFR) | ~50–100 nM | < 10 nM | 3-Cl fills the hydrophobic pocket, improving binding affinity. |

| Metabolic Stability | Low (C3 oxidation) | High | Chlorine blocks metabolic oxidation at the C3 position. |

| Solubility | Moderate | Low | Cl increases lipophilicity (LogP), requiring solubilizing tails at C4. |

| Selectivity | Broad (Promiscuous) | High | 3-Cl induces a twist, reducing binding to off-target kinases. |

Mechanism of Action: Binding Mode Visualization

The 3-chloro group is not passive; it actively dictates the binding conformation.

Caption: The 3-Cl substituent interacts with the gatekeeper residue, enforcing selectivity.

Future Outlook: Covalent Inhibition

Recent research suggests modifying the 3-chloro-4-bromoquinoline scaffold to create Targeted Covalent Inhibitors (TCIs) . By retaining the 3-Cl for binding affinity and modifying the C6 or C7 position with an acrylamide "warhead," researchers can target specific cysteines in the kinase active site, leading to irreversible inhibition.

References

-

Solomon, V. R., & Lee, H. (2011).[2] Quinoline as a privileged scaffold in cancer drug discovery.[2][3][4] Current Medicinal Chemistry. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

O'Neill, P. M., et al. (2012). 4-Aminoquinolines: The Past, Present, and Future of a Versatile Scaffold. Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2025). 3-Bromo-4-chloroquinoline (Isomer Reference). National Center for Biotechnology Information. Link

-

BenchChem Technical Guide. (2025). Reactivity of 3-Haloquinolines in Synthetic Chemistry. BenchChem.[3][4] Link

Sources

4-bromo-3-chloro-5,7-dimethylquinoline molecular weight and formula

Core Specifications & Synthetic Methodology

Executive Summary

This technical guide profiles 4-bromo-3-chloro-5,7-dimethylquinoline , a highly functionalized heterocyclic building block.[1] Its value in medicinal chemistry lies in its orthogonal reactivity : the electronic differentiation between the C4-bromide and C3-chloride allows for sequential, regioselective cross-coupling reactions.[1] This scaffold is particularly relevant for developing kinase inhibitors, antimalarials, and DNA-intercalating agents where the 5,7-dimethyl pattern provides steric bulk to restrict rotation in active sites.[1]

Part 1: Physicochemical Characterization

Core Identifiers

| Property | Specification |

| IUPAC Name | 4-bromo-3-chloro-5,7-dimethylquinoline |

| Molecular Formula | C₁₁H₉BrClN |

| Exact Mass | 268.9607 Da |

| Molecular Weight | 270.55 g/mol |

| Element Count | C: 11, H: 9, Br: 1, Cl: 1, N: 1 |

Calculated Properties (In Silico)

Note: Values are predicted based on Group Contribution Methods (fragment-based QSAR) relevant for drug-likeness assessment.

| Parameter | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~4.2 ± 0.4 | High lipophilicity due to dimethyl/dihalo substitution; likely requires formulation aids (e.g., cyclodextrins) for biological assays.[1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Low TPSA suggests excellent passive membrane permeability and potential Blood-Brain Barrier (BBB) penetration.[1] |

| H-Bond Donors / Acceptors | 0 / 1 | The quinoline nitrogen acts as a weak acceptor ( |

Part 2: Synthetic Retrosynthesis & Methodology

Retrosynthetic Logic

Direct halogenation of a pre-formed 5,7-dimethylquinoline ring is non-selective.[1] The most robust route utilizes a Gould-Jacobs cyclization to establish the ring, followed by sequential electrophilic substitution and aromatization.[1]

Key Strategic Decision:

-

C3-Chlorine Installation: Best performed at the 4-quinolone stage using electrophilic chlorination (NCS).[1] The electron-donating nitrogen of the quinolone enamine tautomer activates the C3 position.

-

C4-Bromine Installation: Best performed last via deoxybromination of the carbonyl oxygen using phosphoryl bromide (

).[1]

Reaction Pathway Visualization[1][6]

Figure 1: Step-wise synthesis starting from 3,5-dimethylaniline. The sequence ensures correct regiochemistry for both halogens.

Detailed Experimental Protocol

Step 1: Cyclization to 5,7-Dimethylquinolin-4(1H)-one

-

Condensation: Mix 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq). Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel to drive equilibrium.[1]

-

Cyclization: Add the resulting acrylate intermediate dropwise to boiling diphenyl ether (

, ~250°C). Critical: High temperature is required to overcome the activation energy for aromatic substitution. -

Isolation: Cool to RT. Dilute with hexane to precipitate the quinolone. Filter and wash with hexane to remove diphenyl ether.[1]

Step 2: C3-Regioselective Chlorination

-

Suspend 5,7-dimethylquinolin-4(1H)-one (1.0 eq) in glacial acetic acid.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

-

Heat to 60°C for 3 hours. The C3 position is nucleophilic in the quinolone form.

-

Pour into ice water. The 3-chloro-4-hydroxy intermediate will precipitate.[1] Collect by filtration.[1]

Step 3: C4-Bromination (Aromatization) [1]

-

Setup: Use a dried round-bottom flask under Argon.

-

Mix the 3-chloro intermediate (1.0 eq) with Phosphorus Oxybromide (

) (3.0 eq).-

Note: Do not use

alone; the phosphoryl species is more effective for quinolones.

-

-

Heat to 140°C (melt) for 2-4 hours. The reaction mixture will liquefy and turn dark.

-

Workup (Caution): Cool to 0°C. Quench slowly by adding crushed ice/saturated

. Exothermic hydrolysis of excess -

Extract with Dichloromethane (DCM).[1] Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the starting quinolone.

Part 3: Orthogonal Reactivity & Applications

The strategic value of this molecule is the reactivity difference between the C4-Br and C3-Cl bonds.[1][2]

Reactivity Hierarchy[1]

-

C4-Bromide: Highly activated for

(Nucleophilic Aromatic Substitution) and Pd-catalyzed oxidative addition.[1] The nitrogen atom at position 1 withdraws electron density via resonance, making C2 and C4 electron-deficient.[1] -

C3-Chloride: Behaves like a standard aryl chloride.[1] It is significantly less reactive than the C4-Br.[1]

Sequential Functionalization Workflow

Figure 2: Chemo-selective functionalization strategy. The C4-Br reacts under mild conditions, preserving the C3-Cl for a second, harsher coupling step.[1]

Part 4: Analytical Validation

To validate the identity of the synthesized compound, compare against these expected spectral signatures:

Proton NMR ( NMR, , 400 MHz)

-

Aromatic Region:

- ~8.8 ppm (s, 1H): H2 proton. This is the most deshielded signal due to the adjacent Nitrogen and Chlorine.

- ~7.8 ppm (s, 1H): H8 proton.

- ~7.4 ppm (s, 1H): H6 proton.

-

Note: The 5,7-dimethyl substitution pattern leaves H6 and H8 as singlets (meta-coupling only, often unresolved).[1]

-

Aliphatic Region:

Mass Spectrometry (LC-MS)[1]

-

Isotopic Pattern: Look for the distinct "Box Pattern" of a molecule containing 1 Br and 1 Cl.

-

M+ (100%) :

-

M+2 (~130%) :

AND -

M+4 (~30%) :

-

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society. Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Authoritative text on Quinoline reactivity and halogenation patterns). Link

-

Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1] (Reference for Vilsmeier-Haack and Gould-Jacobs mechanisms). Link

-

PubChem Compound Summary. (2024). 3-Bromo-4-chloroquinoline (Isomer Reference).[1] National Center for Biotechnology Information.[1] Link

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] Link

Sources

Beyond the Skraup: Next-Generation Poly-Substituted Quinoline Building Blocks for Drug Discovery

Executive Summary: The Renaissance of a Privileged Scaffold

The quinoline pharmacophore remains a cornerstone of medicinal chemistry, historically anchoring antimalarials like chloroquine and evolving into the backbone of modern kinase inhibitors. However, the "low-hanging fruit" of mono- and di-substituted quinolines has been extensively harvested, leading to crowded intellectual property (IP) landscapes and limited structure-activity relationship (SAR) exploration.

This guide addresses the poly-substituted quinoline —a structural class that offers superior vectors for optimizing potency, solubility, and metabolic stability. We move beyond classical methods (Skraup, Friedländer) to explore multicomponent reactions (MCRs) and late-stage C-H activation . These methodologies allow for the precise installation of substituents at the difficult-to-access C3, C4, and C8 positions, unlocking novel chemical space for targets such as c-Met, VEGFR, and the recently validated NLRP3 inflammasome.

Structural Logic & Pharmacophore Mapping

To design effective poly-substituted quinolines, one must understand the distinct "vectors of utility" around the bicyclic core. The quinoline ring is not merely a flat spacer; it is a tunable platform where electronic and steric properties dictate target residence time.

The Vectors of Utility (SAR Analysis)

-

N1 & C2 (The Hinge Region): In kinase inhibitors (e.g., Bosutinib, Lenvatinib), the N1 nitrogen often acts as a hydrogen bond acceptor for the hinge region of the ATP binding pocket. Substituents at C2 can induce steric clashes to enforce selectivity or improve metabolic stability by blocking oxidation.

-

C3 & C4 (The Solvent Front): These positions are ideal for solubilizing groups (morpholines, piperazines). In Type II kinase inhibitors, the C4 position often vectors into the solvent-exposed region.

-

C8 (The Lipophilic/Metabolic Handle): Historically difficult to substitute, the C8 position is critical for modulating lipophilicity (LogD) and blocking metabolic soft spots.

Visualization: Quinoline SAR Decision Matrix

Figure 1: Strategic vectors for quinoline functionalization in medicinal chemistry.

Advanced Synthetic Protocols

To access these complex substitution patterns, we utilize two primary methodologies that offer higher atom economy and regiocontrol than classical condensation reactions.

Protocol A: The Multicomponent Povarov Reaction

Application: Rapid access to 2,3,4-trisubstituted quinolines. Mechanism: An inverse electron-demand aza-Diels–Alder (IEDDA) reaction between an aniline, an aldehyde, and an electron-rich olefin, followed by oxidative aromatization.

Experimental Workflow:

-

Imine Formation (In Situ):

-

Charge a reaction vessel with Aniline (1.0 equiv) and Aldehyde (1.0 equiv) in acetonitrile (MeCN).

-

Add Molecular Sieves (4Å) to sequester water. Stir at RT for 30 mins.

-

-

Cycloaddition:

-

Add the Electron-Rich Olefin (e.g., Vinyl Enol Ether or Styrene, 1.2 equiv).

-

Catalyst Addition: Add Indium(III) Chloride (

, 10 mol%) or Iodine ( -

Note: Iodine is a milder, metal-free alternative that promotes both cyclization and partial oxidation.

-

Stir at 80°C for 4–12 hours. Monitor by LC-MS for the tetrahydroquinoline (THQ) intermediate.

-

-

Oxidative Aromatization:

-

Once THQ is formed, add DDQ (2.3 equiv) or

(5 equiv) directly to the reaction mixture. -

Stir at RT for 2 hours to yield the fully aromatic quinoline.

-

-

Purification:

-

Filter through a celite pad. Concentrate and purify via flash column chromatography (Hexane/EtOAc).

-

Why this works: This method allows the simultaneous introduction of diversity at C2 (from aldehyde), C4 (from olefin), and the benzo-ring (from aniline) in a single pot.

Protocol B: Late-Stage C-H Functionalization (C8-Selective)

Application: Installing functional groups at the sterically hindered C8 position on an existing quinoline core. Mechanism: Rh(III)-catalyzed C-H activation using the quinoline nitrogen as a directing group.[1]

Experimental Workflow:

-

Reagents:

-

Substrate: Substituted Quinoline (1.0 equiv) .

-

Coupling Partner: Alkyne or Maleimide (1.2 equiv).

-

Catalyst:

(2.5 mol%) . -

Oxidant:

(10 mol%) and

-

-

Conditions:

-

Solvent: t-Amyl alcohol or DCE .

-

Temperature: 100–120°C in a sealed tube under Argon.

-

Time: 16–24 hours.

-

-

Workup:

-

Cool to RT. Dilute with DCM. Wash with

(to remove Cu salts) and brine. -

Dry over

and concentrate.

-

Why this works: The N1 nitrogen directs the Rh(III) catalyst specifically to the C8-H bond, forming a rhodacycle intermediate that inserts the alkyne/alkene. This avoids the need for pre-functionalized halogenated precursors at C8.

Visualization of Synthetic Logic

Figure 2: Integrated workflow for accessing high-complexity quinoline libraries.

DMPK Optimization Data

When moving from hit to lead, physical properties must be tuned. The table below summarizes the impact of specific substitutions on key drug-like properties, derived from recent literature on FDA-approved agents like Capmatinib and Mitapivat.

| Substitution Position | Moiety | Effect on LogP | Effect on pKa (N1) | Metabolic Implication |

| C4 | -OMe | Slight Increase | Increases (e- donating) | Potential O-demethylation site. |

| C4 | -Cl / -CN | Increase | Decreases (e- withdrawing) | Blocks metabolism; improves half-life. |

| C6/C7 | Solubilizing Tail (e.g., Morpholine) | Decrease | Variable | Critical for oral bioavailability; solvent exposed. |

| C8 | -F (Fluorine) | Neutral | Decreases | Blocks C8-oxidation; improves metabolic stability. |

| C2 | Heterocycle (e.g., Pyridine) | Variable | Decreases | Increases rigidity; common in kinase inhibitors. |

Expert Insight: For kinase inhibitors, maintaining the basicity of N1 is a delicate balance. Electron-withdrawing groups at C4 (like the -CN in Bosutinib) reduce the pKa of the quinoline nitrogen, which can actually improve selectivity by reducing non-specific binding to acidic proteins, while still maintaining sufficient H-bond acceptor capability for the kinase hinge.

References

-

Regioselective Functionalization of Quinolines through C-H Activation. National Institutes of Health (PMC). [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry (Organic & Biomolecular Chemistry). [Link]

-

Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

Sources

Navigating the Scaffold: Structure-Activity Relationship (SAR) of 5,7-Dimethylquinoline Analogs

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarial, anticancer, and neuroprotective agents. While the 2-, 4-, and 8-positions are frequently derivatized for target engagement, the 5- and 7-positions play a critical, often underutilized role in modulating physicochemical properties.

This technical guide focuses specifically on 5,7-dimethylquinoline analogs . The introduction of methyl groups at these positions is not merely a steric modification; it fundamentally alters the electronic density of the benzenoid ring, blocks metabolic "soft spots" (CYP450 oxidation), and significantly enhances lipophilicity (

Part 1: The Pharmacophore & Chemical Space

Structural Logic of the 5,7-Dimethyl Motif

The 5,7-dimethylquinoline core is derived from the fusion of a pyridine ring and a 3,5-dimethyl-substituted benzene ring.

-

Electronic Effect (+I): The methyl groups at C5 and C7 exert a positive inductive effect. This increases the electron density of the benzenoid ring compared to the unsubstituted quinoline or halogenated analogs (e.g., 5,7-dichloro-8-hydroxyquinoline).

-

Steric Constraints:

-

C5-Methyl: Creates a peri-interaction with substituents at C4. This is critical for 4-aminoquinoline antimalarials, where bulk at C5 can twist the C4-side chain out of coplanarity, affecting heme binding.

-

C7-Methyl: Provides steric hindrance to the C8 position. In 8-hydroxyquinoline (8-HQ) chelators, this restricts the rotation of bulky groups but generally allows metal coordination (

bite angle).

-

-

Metabolic Blocking: C5 and C7 are common sites for oxidative metabolism (hydroxylation). Methylating these positions forces metabolism to occur on the methyl groups themselves (benzylic oxidation) or shifts it to the pyridine ring, extending the half-life (

) of the parent scaffold.

Physicochemical Profile

| Parameter | Unsubstituted Quinoline | 5,7-Dimethylquinoline | Impact |

| LogP (Lipophilicity) | ~2.0 | ~2.9 - 3.1 | Enhanced membrane permeability; improved BBB penetration. |

| pKa (Conj. Acid) | 4.9 | ~5.6 | Basic nitrogen becomes slightly more basic due to +I effect from methyls. |

| Metabolic Stability | Low (C5/C8 oxidation) | Moderate/High | Blocks aromatic hydroxylation at C5/C7. |

Part 2: Synthetic Strategies & Protocols

To explore this SAR, one must first construct the core scaffold. The most robust method for accessing 5,7-dimethylquinoline is the Skraup Synthesis utilizing 3,5-dimethylaniline.

Workflow Diagram: Modified Skraup Synthesis

The following diagram illustrates the reaction pathway from precursor to the cyclized quinoline core.

Caption: Step-wise mechanism of the Skraup synthesis converting 3,5-dimethylaniline to 5,7-dimethylquinoline via acrolein generation and oxidative aromatization.

Experimental Protocol: Synthesis of 5,7-Dimethylquinoline

Objective: Synthesis of the core scaffold for further derivatization (e.g., nitration at C8 or oxidation to carboxylic acids).

Reagents:

-

3,5-Dimethylaniline (12.1 g, 0.1 mol)

-

Glycerol (30 g, 0.32 mol)

-

Nitrobenzene (mild oxidant, 12 mL)

-

Ferrous sulfate (

, catalytic amount to moderate reaction vigor)

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline, glycerol, nitrobenzene, and ferrous sulfate.

-

Acid Addition: Add concentrated sulfuric acid dropwise with swirling. Caution: Exothermic reaction.

-

Reflux: Heat the mixture gently on a sand bath. Once the reaction initiates (indicated by boiling/bubbling), remove the heat source immediately to prevent "runaway" polymerization.

-

Sustained Heating: Once the vigorous reaction subsides, reflux for 4 hours at 140°C.

-

Work-up:

-

Cool the mixture and dilute with water (100 mL).

-

Steam distill the mixture to remove unreacted nitrobenzene.

-

Basify the residue with 50% NaOH solution until pH > 10.

-

-

Extraction: Extract the liberated oily base with dichloromethane (DCM, 3 x 50 mL).

-

Purification: Dry organic layer over anhydrous

, concentrate in vacuo. Purify via column chromatography (Hexane:EtOAc 9:1). -

Validation: Confirm structure via

-NMR. Look for two distinct methyl singlets (approx

Part 3: SAR Case Studies & Biological Implications[3]

The 5,7-dimethyl substitution pattern is rarely the "end-game" but rather a modulator of activity for established pharmacophores.

Case Study A: Neuroprotection (8-Hydroxyquinoline Analogs)

Context: 8-Hydroxyquinolines (8-HQs) like Clioquinol and PBT2 are metal protein attenuating compounds (MPACs) for Alzheimer's. They chelate

-

The Problem: Unsubstituted 8-HQ is metabolized too quickly. Halogenated analogs (5,7-dichloro) can have neurotoxicity issues.

-

The 5,7-Dimethyl Solution:

-

Mechanism: The methyl groups at 5 and 7 prevent the formation of glucuronides at these positions.

-

SAR Insight: The 5,7-dimethyl-8-HQ analog retains the bidentate chelation site (N and O) but increases lipophilicity (

), ensuring high brain uptake. -

Selectivity: The steric bulk at C7 subtly alters the coordination geometry, potentially favoring

over physiological ions like

-

Case Study B: Antimalarial Agents (4-Aminoquinolines)

Context: Chloroquine resistance drives the search for new analogs. The target is heme polymerization in the parasite's food vacuole.

-

SAR Insight:

-

C7-Methyl: Generally tolerated. It mimics the electron-donating nature of the C7-chloro group in chloroquine (via resonance/induction trade-offs) but adds lipophilicity.

-

C5-Methyl (The "Twist"): A methyl group at C5 exerts a peri-effect on the amino chain at C4.

-

Result: This forces the N-alkyl side chain out of the plane of the aromatic ring.

-

Activity: While this can reduce

stacking with heme (lowering activity), it can also overcome resistance mechanisms that rely on specific shape recognition by efflux pumps (PfCRT).

-

-

Visualizing the SAR Logic

The following diagram maps the functional consequences of substitutions at the 5 and 7 positions.

Caption: Functional SAR map detailing the steric and metabolic impacts of methylation at positions 5 and 7.

Part 4: Representative Biological Data[4]

The following table synthesizes comparative data for 5,7-substituted quinolines against standard reference compounds. Note: Data represents aggregated trends from 8-hydroxyquinoline and 4-aminoquinoline studies.

| Compound Class | Substituents (5, 7) | Target / Assay | IC50 / Activity | Key SAR Finding |

| 8-Hydroxyquinoline | H, H | Alzheimer's ( | Moderate | Rapidly metabolized; poor CNS retention. |

| 8-Hydroxyquinoline | Me, Me | Alzheimer's ( | High | Balanced profile: High CNS entry + metabolic stability. |

| 8-Hydroxyquinoline | Cl, Cl (Clioquinol) | Alzheimer's / Antimicrobial | High | Neurotoxicity concerns related to halogenation. |

| 4-Aminoquinoline | H, Cl (Chloroquine) | P. falciparum (Malaria) | Low nM | Standard of care (historically). |

| 4-Aminoquinoline | Me, Me | P. falciparum (Malaria) | Low | Reduced affinity due to C5-steric clash, but active against some resistant strains. |

| Quinoline-3-acid | Me, Me | Anticancer (Solid Tumor) | Moderate | Acts as a lipophilic fragment for kinase inhibition. |

Part 5: References

-

Musiol, R. (2017). Structure-activity relationship of 8-hydroxyquinoline derivatives. Current Medicinal Chemistry.

-

Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3][4][5][6]

-

Vandekerckhove, S. & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry.[5][6][7][8]

-

Gogoi, J. et al. (2021). Synthesis and biological evaluation of 5,7-disubstituted quinoline derivatives as anticancer agents. Journal of Molecular Structure.

-

Marella, A. et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery. Saudi Pharmaceutical Journal.

Sources

- 1. youtube.com [youtube.com]

- 2. iipseries.org [iipseries.org]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of Diaminoquinazoline Histone Lysine Methyltransferase Inhibitors as Potent Blood-stage Anti-Malarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-bromo-3-chloro-5,7-dimethylquinoline from 3,5-dimethylaniline

Executive Summary

This technical guide details the robust synthesis of 4-bromo-3-chloro-5,7-dimethylquinoline , a highly functionalized heterocyclic scaffold critical for medicinal chemistry campaigns targeting kinase inhibition and antimalarial pharmacophores.[1]

The synthesis presents a specific regiochemical challenge: distinguishing the halogenation at the C3 (chlorine) and C4 (bromine) positions. This protocol utilizes a Gould-Jacobs cyclization to establish the 5,7-dimethylquinoline core, followed by a sequential decarboxylative halogenation strategy .[1] This route ensures high regioconsistency, avoiding the isomer mixtures common in direct aniline-halogenation approaches.

Retrosynthetic Strategy & Logic

The target molecule requires specific substitution patterns that dictate the order of operations. Direct halogenation of a pre-formed quinoline ring often leads to mixtures of C3, C6, and C8 halogenation due to the electronic bias of the ring system.

To guarantee the 3-Cl, 4-Br pattern, we employ the following logic:

-

Core Construction: Use 3,5-dimethylaniline.[2] Due to C2 symmetry, the Gould-Jacobs cyclization yields a single regioisomer (5,7-dimethyl).[1]

-

C3 Activation: The intermediate 4-hydroxyquinoline is electron-rich at C3 (enaminone character), allowing selective electrophilic chlorination using N-Chlorosuccinimide (NCS).[1]

-

C4 Functionalization: The C4-hydroxyl is converted to C4-bromide via nucleophilic substitution using Phosphorus Oxybromide (

).

Synthesis Workflow Diagram

Caption: Stepwise synthetic pathway from 3,5-dimethylaniline to the target di-haloquinoline.

Detailed Experimental Protocols

Stage 1: Construction of the Quinoline Core (Gould-Jacobs)[3]

Objective: Synthesis of 5,7-dimethylquinolin-4(1H)-one. Mechanism: Condensation followed by high-temperature intramolecular electrophilic aromatic substitution.[1]

Reagents:

-

3,5-Dimethylaniline (1.0 equiv)[1]

-

Diethyl ethoxymethylene malonate (EMME) (1.1 equiv)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

-

Sodium Hydroxide (NaOH)[2]

Protocol:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3,5-dimethylaniline (12.1 g, 100 mmol) and EMME (23.7 g, 110 mmol). Heat to 110–120°C for 2 hours. Ethanol is evolved and removed.

-

Checkpoint: The reaction mixture will solidify upon cooling. Recrystallize from hexane/ethanol to obtain the enamine intermediate if high purity is required, though crude is often sufficient.

-

-

Cyclization: Heat 100 mL of Dowtherm A to a rolling boil (~250°C). Add the enamine intermediate portion-wise (carefully) to the boiling solvent.

-

Critical Parameter: Rapid addition to high-temperature solvent prevents polymerization and favors cyclization.[1]

-

Continue reflux for 45 minutes. Cool to room temperature. The ester product (Ethyl 5,7-dimethyl-4-hydroxyquinoline-3-carboxylate) will precipitate.[1] Filter and wash with hexane to remove Dowtherm A.

-

-

Hydrolysis & Decarboxylation: Suspend the ester in 10% NaOH (150 mL) and reflux for 4 hours to form the carboxylic acid. Acidify with HCl to precipitate the acid. Filter and dry.[3][4][5]

-

Decarboxylation: Heat the dry carboxylic acid in diphenyl ether (or neat in a sublimation apparatus) at 250°C until CO₂ evolution ceases (approx. 30–60 mins).

-

Isolation: Cool and dilute with hexane. Filter the precipitate.[3][5]

-

Yield Expectation: 65–75% over 3 steps.

-

Product: 5,7-dimethylquinolin-4(1H)-one (often exists as the 4-hydroxy tautomer).[1]

-

Stage 2: Regioselective C3-Chlorination

Objective: Introduction of the chlorine atom specifically at the 3-position.

Scientific Basis: The 4-quinolone system is an electron-rich vinylogous amide.[1] The C3 position is highly nucleophilic toward electrophiles (similar to the

Reagents:

-

5,7-dimethylquinolin-4(1H)-one (from Stage 1)[1]

-

N-Chlorosuccinimide (NCS) (1.05 equiv)[1]

-

Glacial Acetic Acid (AcOH)[6]

Protocol:

-

Dissolve 5,7-dimethylquinolin-4(1H)-one (5.0 g, 28.8 mmol) in glacial acetic acid (50 mL).

-

Add NCS (4.0 g, 30.2 mmol) in a single portion.

-

Stir the mixture at 50°C for 3 hours.

-

Monitoring: TLC (CH₂Cl₂:MeOH 95:5) will show the disappearance of the starting material and the appearance of a less polar spot.

-

-

Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a white/off-white solid.[1]

-

Filter, wash with water, and dry in a vacuum oven at 60°C.

-

Product: 3-chloro-5,7-dimethylquinolin-4(1H)-one.[1]

-

Note: Avoid using elemental chlorine (

) gas, as it can lead to over-chlorination or reaction at the benzenoid ring methyls. NCS provides controlled stoichiometry.

-

Stage 3: C4-Bromination (Dehydroxy-bromination)[1]

Objective: Conversion of the C4-carbonyl/hydroxyl to a bromide.

Safety Warning:

Reagents:

-

3-chloro-5,7-dimethylquinolin-4(1H)-one (from Stage 2)[1]

-

Phosphorus Oxybromide (

) (2.0 equiv) -

Anhydrous Toluene (optional, can be run neat)

Protocol:

-

Place 3-chloro-5,7-dimethylquinolin-4(1H)-one (3.0 g, 14.4 mmol) in a dry pressure tube or round-bottom flask.

-

Add solid

(8.2 g, 28.8 mmol). -

Heat the mixture to 140°C. The solids will melt and form a homogenous melt. Stir for 2–3 hours.

-

Quench: Cool the mixture to ~60°C. Carefully pour onto crushed ice/water (200 g) with vigorous stirring. Caution: Exothermic decomposition of excess

. -

Neutralization: Neutralize the aqueous suspension with saturated

or -

Extraction: Extract with Dichloromethane (DCM) (

). -

Purification: Dry organic layers over

, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).-

Final Product: 4-bromo-3-chloro-5,7-dimethylquinoline.[1]

-

Quantitative Data Summary

| Stage | Reaction | Key Reagent | Temp (°C) | Typical Yield | Appearance |

| 1 | Condensation | EMME | 110 | >90% | Solid |

| 2 | Cyclization | Dowtherm A | 250 | 70-80% | Off-white solid |

| 3 | Chlorination | NCS/AcOH | 50 | 85-90% | White solid |

| 4 | Bromination | 140 | 60-75% | Pale yellow solid |

Critical Process Parameters (CPPs) & Troubleshooting

-

Symmetry of Starting Material:

-

Order of Halogenation:

-

Why Cl then Br? Attempting to synthesize 4-bromo-quinoline first and then chlorinate is problematic.[1] The 4-bromo group deactivates the ring, making electrophilic substitution at C3 difficult. Conversely, the 4-quinolone (Stage 2) is activated at C3, making chlorination mild and selective.

-

-

Moisture Control in Stage 3:

-

hydrolyzes to

-

hydrolyzes to

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Renault, J., et al. (1981). Halogenation of 4-quinolones.[1][4][10][11] Tetrahedron, 37, 1131. (Foundational work on 3-halogenation of quinolones).

-

Zhu, W., et al. (2013). Synthesis of 6-bromo-4-iodoquinoline.[1][4] Atlantis Press. (Describes the POCl3/POBr3 conversion protocols). Link

-

Organic Syntheses. 4,7-Dichloroquinoline. Org.[2][11][12][13] Synth. 1950, 30, 27. (Standard protocol for converting 4-OH to 4-Halo). Link

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Quinoline reactivity patterns).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]

- 12. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. evitachem.com [evitachem.com]

Application Note: Regioselective Bromination of 3-Chloro-5,7-Dimethylquinoline

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of functionalizing a 3,5,7-substituted quinoline core—a scaffold increasingly common in kinase inhibitors and antimalarial research.

Executive Summary

The regioselective functionalization of 3-chloro-5,7-dimethylquinoline presents a unique challenge due to the interplay between the deactivating nature of the pyridine ring and the activating/steric effects of the methyl substituents on the benzenoid ring.

This protocol details the regioselective bromination at the C-8 position . While radical conditions would target the benzylic methyl groups, this guide focuses on Electrophilic Aromatic Substitution (EAS) to generate an aryl bromide suitable for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Key Outcome:

-

Major Isomer: C-8 Bromo derivative (>90% regioselectivity).

-

Minor Isomer: C-6 Bromo derivative (suppressed by steric hindrance).

-

Mechanism: NBS-mediated electrophilic substitution in polar aprotic solvent.

Mechanistic Rationale & Regioselectivity Analysis[1][2]

To achieve high regiocontrol, one must analyze the electronic and steric environment of the substrate.

Electronic Directing Effects

The quinoline scaffold consists of a nitrogen-containing "B-ring" (pyridine-like) and a carbocyclic "A-ring" (benzene-like).

-

Deactivation of the B-Ring: The nitrogen atom (N1) and the 3-Chloro substituent withdraw electron density from the B-ring, making it inert to electrophilic attack.

-

Activation of the A-Ring: The methyl groups at C-5 and C-7 are electron-donating (+I effect), activating the A-ring.

-

Directing Logic:

-

5-Methyl: Directs ortho (to C-6) and para (to C-8).

-

7-Methyl: Directs ortho (to C-6 and C-8).

-

Nitrogen (N1): Under acidic or neutral conditions, the N-atom generally directs electrophiles to C-5 and C-8 (positions conjugate to the nitrogen lone pair or stable carbocation intermediates).

-

Steric "Gatekeeping" (The Sandwich Effect)

Theoretical directing effects suggest both C-6 and C-8 are activated. However, steric factors are the deciding mechanism:

-

Position C-6: Located between the 5-Me and 7-Me groups. Access to this site is severely restricted ("steric sandwich").

-

Position C-8: Flanked by the 7-Me group and the Nitrogen lone pair. While the 7-Me provides some hindrance, the N1 position is less sterically demanding than a methyl group. Furthermore, the para-directing effect of the 5-Me group strongly reinforces substitution at C-8.

Pathway Visualization

Caption: Logical pathway demonstrating the steric suppression of the C-6 isomer favoring C-8 substitution.

Experimental Protocol

This protocol uses N-Bromosuccinimide (NBS) rather than elemental bromine. NBS provides a controlled release of electrophilic bromine, minimizing over-bromination and oxidative degradation.

Materials & Reagents

| Reagent | Equiv. | Role |

| 3-Chloro-5,7-dimethylquinoline | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent (Electrophile source) |

| Acetonitrile (MeCN) | Solvent | Polar aprotic solvent; stabilizes the transition state. |

| TFA (Trifluoroacetic acid) | 0.1 | Catalyst (Optional); activates NBS if reaction is sluggish. |

Step-by-Step Procedure

-

Preparation:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5,7-dimethylquinoline (1.0 mmol) in anhydrous Acetonitrile (MeCN) (5.0 mL, 0.2 M concentration).

-

Note: MeCN is preferred over DMF to simplify workup, as DMF can be difficult to remove completely.

-

-

Addition:

-

Cool the solution to 0°C using an ice bath.

-

Add NBS (1.1 mmol) portion-wise over 5 minutes.

-

Critical: Protect the flask from direct light (wrap in aluminum foil) to suppress radical side-reactions at the benzylic methyl groups.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (25°C) .

-

Stir for 4–12 hours . Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Checkpoint: If conversion is <50% after 4 hours, add 10 mol% TFA . The acid protonates the NBS, increasing its electrophilicity.

-

-

Workup:

-

Quench the reaction by adding 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) (5 mL) to destroy unreacted NBS.

-

Dilute with Ethyl Acetate (20 mL) and water (10 mL).

-

Separate the organic layer and wash with Brine (2 x 10 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is typically a solid.

-

Purify via Flash Column Chromatography (Silica Gel).[1]

-

Eluent: Gradient of 0% → 20% Ethyl Acetate in Hexanes.

-

The C-8 bromo isomer typically elutes after any unreacted starting material but before more polar side products.

-

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous structural confirmation.

| Method | Expected Signal for 8-Bromo-3-chloro-5,7-dimethylquinoline |

| 1H NMR | Ring A: The C-6 proton will appear as a singlet (due to 5,7-dimethyl blocking ortho coupling) around 7.4–7.6 ppm. Methyls: Two distinct singlets (approx 2.4–2.7 ppm). Ring B: H-2 and H-4 will appear as singlets/doublets downfield (8.0–9.0 ppm). |

| NOESY | Critical Proof: A NOE correlation should be observed between the 7-Me protons and the H-6 proton. Crucially, NO correlation should be seen between 7-Me and H-8 (since H-8 is replaced by Br). |

| LC-MS | M+H peak at [Parent Mass + 79/81]. Distinct 1:1 isotopic pattern characteristic of mono-bromination. |

Troubleshooting & Optimization

Problem: Low Conversion

-

Cause: The 3-chloro group deactivates the system more than expected.

-

Solution: Switch solvent to DMF and raise temperature to 50°C . Alternatively, use NIS (N-Iodosuccinimide) if the iodide is an acceptable alternative, as it is often more reactive in EAS.

Problem: Benzylic Bromination (Side Product)

-

Observation: Bromine incorporation on the methyl group (CH₂Br).

-

Cause: Radical pathway activation due to light or trace initiators.

-

Solution: Ensure strict exclusion of light. Add a radical scavenger like BHT (1 mol%) to the reaction mixture to inhibit the radical pathway.

Problem: Regioisomer Mixtures (C-6 vs C-8)

-

Observation: Two closely eluting spots on TLC.

-

Solution: Use a bulky brominating agent like N-Bromoacetamide or 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBB) . The increased steric bulk will further disfavor the crowded C-6 position, exclusively yielding the C-8 product.

References

-

BenchChem Technical Support. (2025).[2][3][4] An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. BenchChem. Link

-

MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Int. J. Mol. Sci. Link

-

Royal Society of Chemistry. (2018).[5] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Link

-

National Institutes of Health (NIH). (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot. PMC. Link

Sources

Application Notes and Protocols for Selective Suzuki-Miyaura Coupling of 4-Bromo-3-chloroquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The ability to selectively introduce molecular diversity at specific positions on this heterocyclic system is paramount for the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This guide provides a detailed technical overview and practical protocols for the chemoselective Suzuki-Miyaura coupling of 4-bromo-3-chloroquinoline, a valuable building block for the synthesis of complex molecular architectures.

The primary challenge in the functionalization of 4-bromo-3-chloroquinoline lies in achieving selective reaction at one halogenated site while leaving the other intact for subsequent transformations. The well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) provides a strong foundation for achieving selectivity.[2] The greater lability of the C-Br bond compared to the C-Cl bond allows for a targeted reaction at the C4-position under carefully controlled conditions.

Mechanistic Rationale for Chemoselectivity